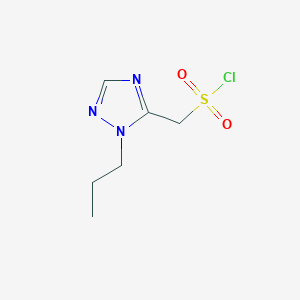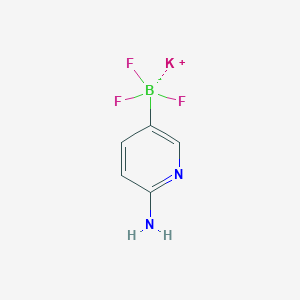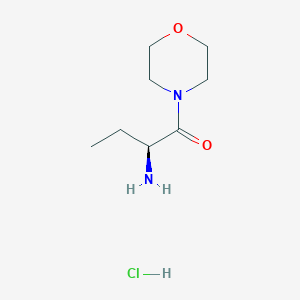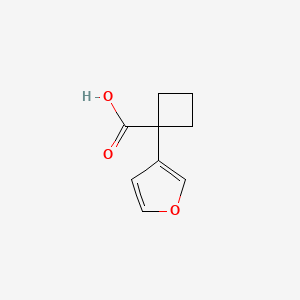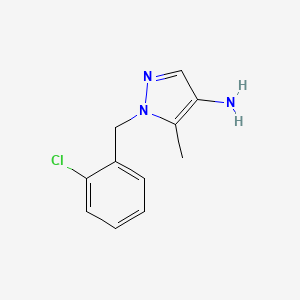
1-(2-Chlorobenzyl)-5-methyl-1h-pyrazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorobenzyl)-5-methyl-1h-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 2-chlorobenzyl group attached to the nitrogen atom at position 1 and a methyl group at position 5 of the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorobenzyl)-5-methyl-1h-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrazole derivative with 2-chlorobenzyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate.
Methylation: The methyl group at position 5 can be introduced through alkylation using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反应分析
Types of Reactions: 1-(2-Chlorobenzyl)-5-methyl-1h-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-chlorobenzyl group can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学研究应用
1-(2-Chlorobenzyl)-5-methyl-1h-pyrazol-4-amine has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(2-Chlorobenzyl)-5-methyl-1h-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit specific enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
- 1-(2-Chlorobenzyl)-2-(methylthio)-1H-benzo[d]imidazole
- 4-(2-Chlorobenzyl)imidazo[1,2-a]quinazolin-5(4H)-one
Comparison: 1-(2-Chlorobenzyl)-5-methyl-1h-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications.
属性
分子式 |
C11H12ClN3 |
|---|---|
分子量 |
221.68 g/mol |
IUPAC 名称 |
1-[(2-chlorophenyl)methyl]-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H12ClN3/c1-8-11(13)6-14-15(8)7-9-4-2-3-5-10(9)12/h2-6H,7,13H2,1H3 |
InChI 键 |
FVLJYKPUJGULFT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=NN1CC2=CC=CC=C2Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



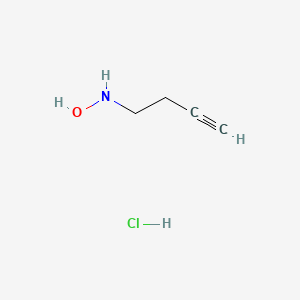
![2-(4-{2-[3-(1,3-oxazol-2-yl)phenyl]ethynyl}-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride](/img/structure/B15300222.png)

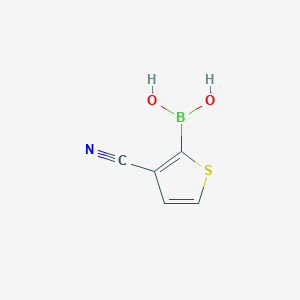
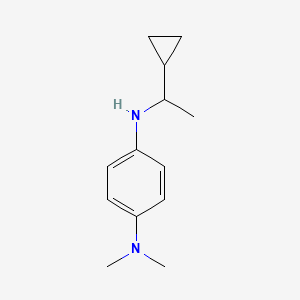
![tert-butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate](/img/structure/B15300250.png)
![3-Methyl-1-[3-(1-pyrrolidinyl)propyl]-1H-pyrazol-4-amine](/img/structure/B15300251.png)

![Ethyl 2-formyl-2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15300271.png)
